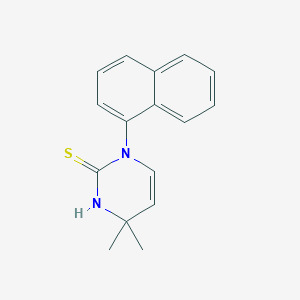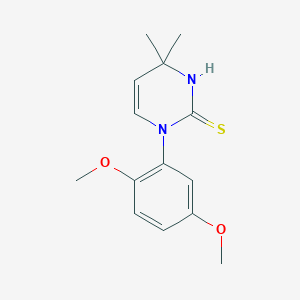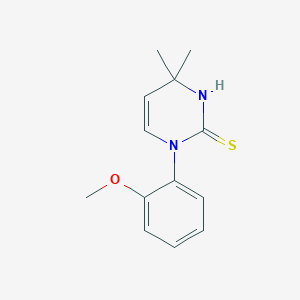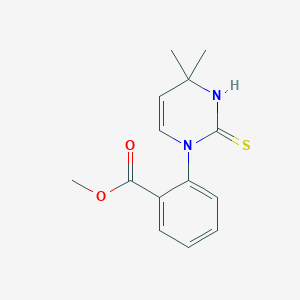
1-(2,6-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
説明
The compound “1-(2,6-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It seems to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as Lidocaine are synthesized from 2,6-dimethylaniline . The synthesis of such compounds often involves SN2 reactions and requires familiarity with macroscale recrystallization and macroscale separation using a separatory funnel .
科学的研究の応用
Synthesis and Chemical Reactivity
1-(2,6-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound involved in various synthetic and chemical reactivity studies. It is synthesized through reactions involving β-alanines with urea or potassium thiocyanate, yielding a series of dihydro-, 5-methyldihydro-, and 6-methyldihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues (Vaickelionienė, Mickevičius, & Mikulskiene, 2005). These compounds, including the 1-(2,6-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have potential applications in medicinal chemistry and organic synthesis due to their structural complexity and reactivity.
Photodissociation and Electrochemical Behavior
The electrochemical reduction and photodissociation of 2-thiopyrimidine derivatives, including those related to 1-(2,6-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have been explored in aqueous mediums. These studies show that the compounds undergo reduction to free radicals, which dimerize and can be photodissociated to regenerate parent monomers, indicating potential applications in photochemistry and nucleic acid studies (Wrona, Giziewicz, & Shugar, 1975).
Potential Pharmaceutical Applications
While the focus is on scientific research applications and excluding direct drug use and dosage information, it's worth noting that structurally similar 1,4-dihydropyrimidines have been evaluated for their potential as calcium channel blockers, suggesting a broader research interest in dihydropyrimidine derivatives for therapeutic applications (Ravikumar & Sridhar, 2005).
Material Science and Coordination Chemistry
In material science and coordination chemistry, the reactivity of 1-(2,6-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol with metal complexes has been explored. Studies involving zirconium alkyl thiolate complexes provide insights into the synthesis and reactivity of such compounds, potentially leading to applications in catalysis and material synthesis (Fandos et al., 1996).
特性
IUPAC Name |
3-(2,6-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-6-5-7-11(2)12(10)16-9-8-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXVUIPJKZUNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



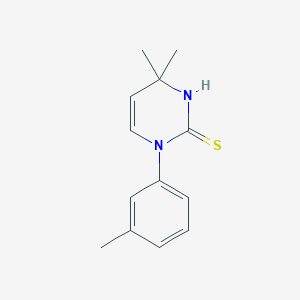
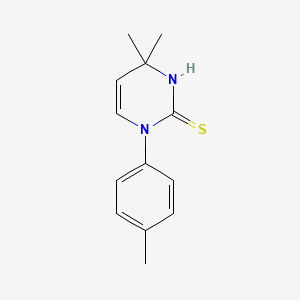
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)
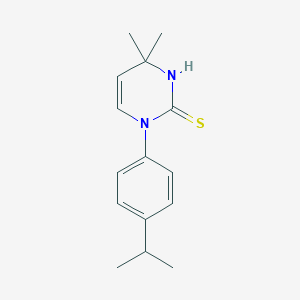

![1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone](/img/structure/B3084413.png)
